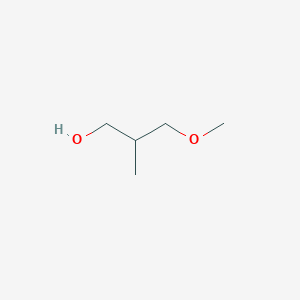
3-Chloronaphthalen-1-ol
Overview
Description
3-Chloronaphthalen-1-ol, also known as 3-Chloro-1-naphthalenol, is a chemical compound with the molecular formula C10H7ClO . It has a molecular weight of 178.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloronaphthalen-1-ol consists of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), with a chlorine atom substituted at the 3rd position and a hydroxyl group (-OH) at the 1st position .Physical And Chemical Properties Analysis
3-Chloronaphthalen-1-ol has a melting point of 134-135 °C and a predicted boiling point of 327.2±15.0 °C . Its density is predicted to be 1.333±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 8.63±0.40 .Scientific Research Applications
Phosphorescence and Delayed Fluorescence
In the study of luminescence, 1-chloronaphthalene (a close relative of 3-Chloronaphthalen-1-ol) has been used to observe phosphorescence and delayed fluorescence in micellar solutions. These phenomena arise predominantly from triplet-triplet annihilation within a single micelle, providing insight into the kinetics and mechanisms of delayed luminescence in such systems (Turro & Aikawa, 1980).
Structural Analysis of Liquids
X-ray diffraction methods have been employed to investigate the structure of liquid 1-chloronaphthalene, enabling the determination of scattered radiation intensity and electron-density radial-distribution functions. This research offers valuable information on intra- and intermolecular distances in liquid phases of chloronaphthalene compounds (Drozdowski, 2000).
Chemical Sensing
A mu-bis(tridentate) ligand has been synthesized and investigated for the development of iron(III)-selective sensors. This research demonstrates the potential of chloronaphthalene derivatives in enhancing the performance of chemical sensors, particularly for the detection of specific metal ions (Gupta et al., 2007).
Physical Properties of Mixtures
Research into the physical properties of binary mixtures involving 1-chloronaphthalene has provided insights into the density, viscosity, and speed of sound in these mixtures. Such studies are crucial for understanding the thermodynamic and fluid dynamic behavior of chloronaphthalene mixtures in various applications (Aminabhavi & Patil, 1998).
Atmospheric Oxidation Studies
The atmospheric oxidation mechanism of 1-chloronaphthalene has been explored using density functional theory (DFT) calculations. This research sheds light on the environmental fate and transformation of chloronaphthalene compounds, which is essential for assessing their environmental impact (Cui et al., 2018).
properties
IUPAC Name |
3-chloronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQXBXAXLIEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313727 | |
| Record name | 3-Chloro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloronaphthalen-1-ol | |
CAS RN |
51877-58-8 | |
| Record name | 3-Chloro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51877-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)


![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)






